(6-hydroxyhexyl)triphenylphosphonium Bromide

Overview

Description

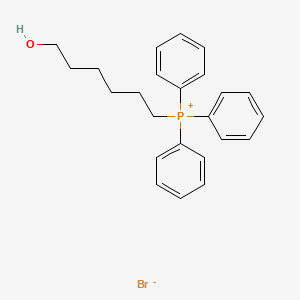

(6-Hydroxyhexyl)triphenylphosphonium bromide (C24H28BrOP, MW: 443.36 g/mol) is a quaternary phosphonium salt characterized by a six-carbon hydroxyalkyl chain linked to a triphenylphosphonium moiety. Its synthesis involves refluxing triphenylphosphine with 6-bromo-1-hydroxyhexane in anhydrous acetonitrile under argon, yielding a hygroscopic, pale-yellow viscous oil .

The compound’s key applications include:

- Mitochondrial targeting: The lipophilic cation and hydroxy group enhance cellular uptake, enabling delivery of conjugated therapeutics (e.g., antioxidants, nanoparticles) to mitochondria .

- Chemical synthesis: Serves as an intermediate for functionalized materials, such as malonate monoesters for mitochondrial dicarboxylate delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxyhexyl)triphenylphosphonium Bromide typically involves the reaction of 6-bromohexan-1-ol with triphenylphosphine. The reaction is carried out in acetonitrile under reflux conditions for 48 hours in a nitrogen atmosphere . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxyhexyl)triphenylphosphonium Bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanoic acid, while substitution reactions can produce various phosphonium salts.

Scientific Research Applications

(6-Hydroxyhexyl)triphenylphosphonium Bromide Applications

This compound is a chemical compound with the molecular formula . It is a phosphonium salt that combines a triphenylphosphonium group with a six-carbon chain that has a terminal hydroxyl group. The compound is useful in scientific research for its unique properties. Specifically, it acts as a reagent in organic synthesis, a catalyst in chemical reactions, and a mitochondrial targeting agent in biological studies.

Scientific Research Applications

This compound has found applications across chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a reagent in organic synthesis and as a catalyst in various chemical reactions. It can undergo substitution, oxidation, and reduction reactions. Common reagents for these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. For example, (6-acetoxyhexyl)triphenylphosphonium bromide crystallizes from the Wittig reaction after adding anhydrous ether .

Biology

The compound is utilized in studies involving cellular uptake and mitochondrial targeting because its phosphonium group facilitates accumulation in mitochondria. Its biological activity is related to mitochondrial targeting and potential therapeutic applications. It can selectively accumulate in mitochondria because the triphenylphosphonium (TPP) moiety is lipophilic and positively charged, which allows it to cross the mitochondrial membrane effectively. Once inside the mitochondria, the compound can influence mitochondrial function, potentially altering energy metabolism and protecting against oxidative stress.

Medicine

Research has explored the compound's potential in drug delivery systems, particularly for targeting drugs to mitochondria. It can deliver therapeutic agents specifically to mitochondria, which is crucial for treating mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders and cancer. Studies have demonstrated that this compound can provide protective effects against oxidative stress in cellular models. This property may be beneficial in conditions where oxidative damage is prevalent, such as in neurodegenerative diseases.

Industry

This compound is employed in the synthesis of other chemical compounds and materials.

Mitochondrial Targeting

This compound is a mitochondrial targeting agent. Research indicates that it can deliver therapeutic agents specifically to mitochondria, which is crucial for treating mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders and cancer.

Protective Effects Against Oxidative Stress

Studies have demonstrated that This compound can provide protective effects against oxidative stress in cellular models. This property may be beneficial in conditions where oxidative damage is prevalent, such as in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (6-Hydroxyhexyl)triphenylphosphonium Bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates this process by interacting with the mitochondrial membrane potential. Once inside the mitochondria, the compound can exert its effects, which may include altering mitochondrial function or delivering therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Bromide Derivatives

Structural and Functional Differences

The biological and chemical properties of triphenylphosphonium salts are heavily influenced by their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Critical Analysis of Research Trends

- Structural Optimization : Derivatives with balanced lipophilicity and functional groups (e.g., hydroxyhexyl-TPP) are preferred for drug delivery due to tunable uptake and conjugation .

- Contradictions : While ethyl-TPP is ineffective in mitochondrial targeting, it excels in catalysis, highlighting the need for substituent-specific design .

Biological Activity

(6-Hydroxyhexyl)triphenylphosphonium bromide (THPP) is a compound that has garnered attention for its biological activity, particularly in relation to mitochondrial targeting and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through its ability to selectively accumulate in mitochondria. The triphenylphosphonium (TPP) moiety is lipophilic and positively charged, enabling it to cross the mitochondrial membrane effectively. Once inside the mitochondria, the compound can influence mitochondrial function, potentially altering energy metabolism and protecting against oxidative stress .

Mitochondrial Targeting

One of the most significant applications of THPP is its role as a mitochondrial targeting agent . Research indicates that it can deliver therapeutic agents specifically to mitochondria, which is crucial for treating mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders and cancer .

Protective Effects Against Oxidative Stress

Studies have demonstrated that this compound can provide protective effects against oxidative stress in cellular models. This property may be beneficial in conditions where oxidative damage is prevalent, such as in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Hydrocarbon Chain Length | Unique Features |

|---|---|---|

| This compound | 6 | Mitochondrial targeting |

| (4-Hydroxybutyl)triphenylphosphonium bromide | 4 | Shorter chain; less lipophilic |

| (8-Hydroxyoctyl)triphenylphosphonium bromide | 8 | Longer chain; increased hydrophobicity |

| Triphenylphosphine oxide | N/A | Oxidized form; lacks hydrocarbon chain |

The unique structure of this compound enhances its biological activity compared to other similar compounds due to its specific chain length and hydroxyl functional group .

Case Studies and Research Findings

- Mitochondrial Drug Delivery Systems : A study explored the use of TPP-based conjugates for drug delivery systems targeting mitochondria. The results indicated enhanced cytotoxicity and anti-tumor efficacy when combined with Paclitaxel in HeLa cancer cells, demonstrating the potential of THPP in therapeutic applications .

- Oxidative Stress Protection : Another study highlighted that THPP could mitigate oxidative damage in cellular models. This finding suggests its potential role in developing treatments for diseases characterized by oxidative stress .

- Bacterial Targeting : Research has also investigated the application of THPP as a carrier for prodrugs targeting bacterial infections. The compound exhibited low toxicity to mammalian cells while effectively reducing bacterial load in infected models, indicating its utility in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-hydroxyhexyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with 6-bromohexanol in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). Key parameters include:

- Temperature: Elevated temperatures (~60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation of triphenylphosphine .

- Solvent Choice: Polar solvents enhance alkyl halide solubility and stabilize ionic intermediates .

- Purification: Recrystallization from ethanol/water mixtures is common, with yields typically ranging from 70–85% .

Q. How does the hydroxyhexyl chain influence solubility and reactivity compared to other phosphonium salts?

Methodological Answer: The hydroxyhexyl group enhances hydrophilicity, making the compound more soluble in polar solvents (e.g., water, methanol) compared to alkyl or aryl-substituted analogs. This solubility facilitates applications in aqueous-phase reactions or biological systems. Reactivity in nucleophilic substitutions is moderated by steric hindrance from the hexyl chain, requiring optimized base selection (e.g., NaH vs. K₂CO₃) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ³¹P NMR confirm phosphonium formation (δ ~24 ppm for ³¹P) and hydroxyhexyl chain integration .

- Mass Spectrometry: ESI-MS detects the molecular ion peak [M-Br]⁺ to verify molecular weight .

- Elemental Analysis: Validates bromide content and purity (>95% typical) .

Advanced Research Questions

Q. How can contradictory data on mitochondrial targeting efficiency of hydroxyhexyl-phosphonium conjugates be resolved?

Methodological Answer: Discrepancies in mitochondrial accumulation studies (e.g., conflicting fluorescence imaging results) often arise from:

- Cell Line Variability: Mitochondrial membrane potential differences between HeLa vs. HEK293 cells require normalization to TMRE (tetramethylrhodamine ethyl ester) controls .

- Conjugation Chemistry: Free hydroxyl groups may undergo unintended esterification; validate conjugate integrity via HPLC-MS post-synthesis .

Q. What strategies optimize the compound’s use in Wittig reactions without side-product formation?

Methodological Answer: To minimize alkene isomerization or β-hydride elimination:

- Base Selection: Use non-nucleophilic bases (e.g., DBU) to deprotonate the phosphonium salt without competing reactions .

- Temperature Control: Maintain reactions at 0–4°C during ylide formation to stabilize reactive intermediates .

- Substrate Compatibility: Electron-deficient aldehydes yield higher regioselectivity (>90%) compared to aromatic aldehydes .

Q. How do steric and electronic effects of the hydroxyhexyl group impact ion-pairing in electrochemical applications?

Methodological Answer:

- Cyclic Voltammetry (CV): The hydroxy group participates in hydrogen bonding, reducing ion-pair dissociation in non-aqueous electrolytes (e.g., acetonitrile). This increases ionic conductivity by 20–30% compared to methyl-substituted analogs .

- DFT Calculations: Simulations reveal the hexyl chain’s gauche conformations stabilize cation-anion interactions, critical for battery electrolyte design .

Properties

IUPAC Name |

6-hydroxyhexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTJFZNHSTYUCD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382793 | |

| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68760-65-6 | |

| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.